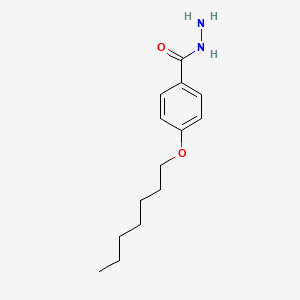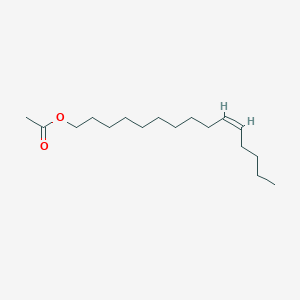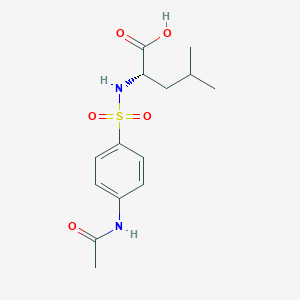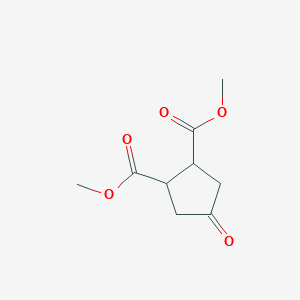
9-Pentadecen-1-ol
Overview
Description
9-Pentadecen-1-ol is a chemical compound with the molecular formula C15H30O . It has an average mass of 226.398 Da and a monoisotopic mass of 226.229660 Da . It is also known by other names such as pentadecan-9-en-1-ol .
Molecular Structure Analysis
The molecular structure of 9-Pentadecen-1-ol consists of 15 carbon atoms, 30 hydrogen atoms, and 1 oxygen atom . The structure also includes a double bond, which is indicated by the ‘en’ in its name pentadecan-9-en-1-ol .Scientific Research Applications
Pheromone Research
9-Pentadecen-1-ol is studied in the context of insect pheromones. Research has shown its influence on the attractancy of sex pheromones in certain moth species. Modifications of similar compounds can result in mixtures unattractive to male insects, indicating potential applications in pest control (Voerman, Minks, & Houx, 1974).
Chemical Oxidation
9-Pentadecen-1-ol has been explored in studies involving chemical oxidation processes. It has been used in the context of phase transfer catalysis for the oxidation of long-chain olefins, demonstrating its utility in chemical synthesis and potentially in industrial applications (Foglia, Barr, & Malloy, 1977).
Organic Synthesis
The compound is also significant in organic synthesis, particularly in the preparation of industrial platform chemicals. It is used in olefin metathesis reactions to develop organic intermediates useful in the production of lubricants, plasticizers, cosmetics, and grease (Vyshnavi, Prasad, & Karuna, 2015).
Biosynthesis Studies
In biosynthesis, 9-Pentadecen-1-ol and related compounds are investigated for their role in the formation of certain hydrocarbons in plants, shedding light on natural processes that could inspire bioengineering applications (Ney & Boland, 1987).
Atmospheric Chemistry
In atmospheric chemistry, the interaction of 9-Pentadecen-1-ol with NO3 radicals has been studied. This research is crucial for understanding the formation of secondary organic aerosol and its environmental impact (Yeh, Claflin, & Ziemann, 2015).
properties
IUPAC Name |
(E)-pentadec-9-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h6-7,16H,2-5,8-15H2,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWLZVMFIMYXKI-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015902 | |
| Record name | trans-10-Pentadecen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Pentadecen-1-ol | |
CAS RN |
64437-44-1 | |
| Record name | trans-10-Pentadecen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B3148349.png)
![[4-(2-tert-Butoxycarbonylaminoethyl)-phenoxy]-acetic acid](/img/structure/B3148352.png)



![Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate](/img/structure/B3148387.png)
![3-Iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3148393.png)

![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3148405.png)




